N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide is a compound that features a benzimidazole moiety, which is known for its diverse pharmacological activities. Benzimidazole derivatives have been extensively studied for their antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
The synthesis of N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization to introduce the pyridine-3-carboxamide moiety . Industrial production methods may involve the use of high-throughput synthesis techniques to ensure scalability and efficiency. Common reaction conditions include the use of solvents like acetonitrile and catalysts to facilitate the condensation and cyclization reactions .
Chemical Reactions Analysis
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound’s potential antimicrobial and antiparasitic activities make it a candidate for studying infectious diseases.
Medicine: Its anticancer and anti-inflammatory properties are of interest for drug development.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to the disruption of cellular processes in pathogens or cancer cells, resulting in their death or reduced proliferation . The compound’s antioxidant properties also contribute to its therapeutic effects by scavenging free radicals and reducing oxidative stress .
Comparison with Similar Compounds
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide can be compared with other benzimidazole derivatives, such as albendazole and thiabendazole. While these compounds share a common benzimidazole core, their side chains and functional groups differ, leading to variations in their pharmacological activities and applications . For example, albendazole is primarily used as an anthelmintic, while this compound may have broader applications due to its unique structure .
Similar Compounds
Albendazole: An anthelmintic drug used to treat parasitic worm infections.
Thiabendazole: Another anthelmintic with antifungal properties.
Mebendazole: Used to treat a variety of parasitic worm infestations.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease.
These compounds highlight the versatility of the benzimidazole scaffold in medicinal chemistry and its potential for developing new therapeutic agents.
Properties
IUPAC Name |
N-[1-(1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10(17-15(20)11-5-4-8-16-9-11)14-18-12-6-2-3-7-13(12)19-14/h2-10H,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZSYYYXNDLUGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1)NC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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